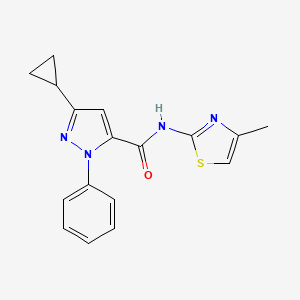
3-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has gained attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The following sections will explore the biological activity of this compound based on diverse research findings.
The chemical formula for this compound is C15H16N4OS with a molecular weight of 296.37 g/mol. Its structural features contribute to its biological activity and pharmacological potential.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests a potential for antibacterial and antifungal activities. In vitro studies have shown that related compounds demonstrate activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Cyclopropyl-N-(4-methyl-thiazol) | 25 | Staphylococcus aureus |
| Thiazole Derivative A | 15 | Escherichia coli |
| Thiazole Derivative B | 30 | Candida albicans |
These findings suggest that the compound may possess similar or enhanced antimicrobial properties compared to other thiazole derivatives .
Anti-inflammatory Activity
The pyrazole moiety is known for its anti-inflammatory properties. In studies involving animal models, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Case Study: Inhibition of COX Enzymes
A study evaluated the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group, indicating effective COX inhibition.
Anticancer Potential
Emerging research highlights the anticancer potential of pyrazole derivatives. Compounds similar to 3-cyclopropyl-N-(4-methyl-thiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxamide have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Doxorubicin |
| HeLa (Cervical Cancer) | 8 | Cisplatin |
| A549 (Lung Cancer) | 15 | Paclitaxel |
The compound exhibited notable cytotoxicity against MCF-7 and HeLa cell lines, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications on the thiazole and pyrazole rings significantly influence biological activity. For instance, substituents on the thiazole ring can enhance lipophilicity and improve membrane permeability, which is crucial for antimicrobial efficacy. Additionally, electron-withdrawing groups have been shown to increase potency against certain bacterial strains .
特性
分子式 |
C17H16N4OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
5-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c1-11-10-23-17(18-11)19-16(22)15-9-14(12-7-8-12)20-21(15)13-5-3-2-4-6-13/h2-6,9-10,12H,7-8H2,1H3,(H,18,19,22) |
InChIキー |
JEPAKERBZKEZCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















